molecular formula C11H12FNO4S B1268487 1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid CAS No. 910481-87-7

1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid

Cat. No.: B1268487
CAS No.: 910481-87-7
M. Wt: 273.28 g/mol
InChI Key: ISYUAFVYETYRPO-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C11H12FNO4S and its molecular weight is 273.28 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-Fluoro-benzenesulfonyl)-pyrrolidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >41 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Co-crystal Structure Studies

1-(4-Fluoro-benzenesulfonyl)-pyrrolidine-2-carboxylic acid is involved in co-crystal structure studies. An example is the benzoic acid–pyrrolidin-1-ium-2-carboxylate (1/1), which demonstrates non-centrosymmetric co-crystallization with chiral space groups, involving chains of l-proline zwitterions capped by benzoic acid molecules (Chesna et al., 2017).

Synthesis of Substituted 2(1H)-Pyridones

This compound plays a role in the synthesis of highly substituted 2(1H)-Pyridones, as seen in the preparation of 1-(Benzenesulfonyl-diazoacetyl)-pyrrolidin-2-one. This synthesis is crucial for forming the 3-hydroxy-2(1H)-pyridone ring system, which is convertible to other substrates for palladium-catalyzed cross-coupling reactions (Padwa et al., 1999).

Antibacterial Activity

Compounds related to 1-(4-Fluoro-benzenesulfonyl)-pyrrolidine-2-carboxylic acid have been studied for their antibacterial activities. For instance, derivatives of pyridonecarboxylic acids demonstrate significant in vitro and in vivo antibacterial screenings (Egawa et al., 1984).

Synthesis of Influenza Neuraminidase Inhibitors

This compound is integral in synthesizing influenza neuraminidase inhibitors. An example is the inhibitor A-192558, which was developed through efficient syntheses involving pyrrolidine cores (Wang et al., 2001).

Antiinflammatory and Analgesic Activity

The compound is also researched in the context of antiinflammatory and analgesic activities. Derivatives like 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which show promise in these areas, have been synthesized for evaluation (Muchowski et al., 1985).

Enantioselective Synthesis in Drug Development

Enantioselective synthesis involving pyrrolidine is key in developing antiinfluenza drugs like A-315675, showcasing the compound's role in pharmaceutical development (DeGoey et al., 2002).

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4S/c12-8-3-5-9(6-4-8)18(16,17)13-7-1-2-10(13)11(14)15/h3-6,10H,1-2,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYUAFVYETYRPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346794
Record name 1-(4-Fluoro-benzenesulfonyl)-pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665813
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

910481-87-7, 251096-96-5
Record name 1-(4-Fluoro-benzenesulfonyl)-pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 2.06 g (6.5 mmol) of 1-(4-fluoro-benzenesulfonyl)-pyrrolidine-2-carboxylic acid isopropyl ester ( ) in 10 mL of methanol was added 2.3 mL (13 mmol) of 5N NaOH. After 2 hours, the solvent was removed in vacuo and the aqueous residue was acidified with 1N HCl and then extracted twice with ethyl acetate. The organic layer was dried over magnesium sulfate and concentrated in vacuo to afford 1.69 g of the title compound as a white solid; mp 145-148° C.; 1H NMR (DMSO) δ 1.56-1.63 (m, 1H), 1.78-2.05 (m, 4H), 3.13-3.21 (m, 1H), 4.10-4.15 (m, 1H), 7.42-7.50 (m, 2H), 7.88-7.95 (m, 2H), 12.75 (bs, 1H); MS (ES) m/z 271.9 (MH−); HRMS for C11H12N2FO4S: 274.0543 (MH+)
Name
1-(4-fluoro-benzenesulfonyl)-pyrrolidine-2-carboxylic acid isopropyl ester
Quantity
2.06 g
Type
reactant
Reaction Step One
Name
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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